(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate typically involves the esterification of (3R)-3-Hydroxy-3-phenylpropanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of (3R)-3-oxo-3-phenylpropyl 2,2-dimethylpropanoate.
Reduction: Formation of (3R)-3-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active (3R)-3-Hydroxy-3-phenylpropanoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-3-phenylpropanoic acid: The parent compound without the ester group.
(3R)-3-Hydroxy-3-(4-chlorophenyl)propyl 2,2-dimethylpropanoate: A derivative with a chloro-substituted phenyl group.
(3R)-3-Hydroxy-3-(4-methoxyphenyl)propyl 2,2-dimethylpropanoate: A derivative with a methoxy-substituted phenyl group.
Uniqueness
(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923036-84-4 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(3R)-3-hydroxy-3-phenylpropyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)17-10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
YZGHSWMHPKHBTM-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)C(=O)OCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.